4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring two oxazole rings and a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-diphenyl-4,5-dihydro-1,3-oxazol-5-one with 4-phenyl-4,5-dihydro-1,3-oxazol-2-yl cycloheptyl ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would typically involve optimization of reaction conditions to maximize yield and purity, possibly using automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-5-(2-Thienylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Selone
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl derivatives
Uniqueness
What sets 4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole apart is its dual oxazole rings and cycloheptyl group, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H28N2O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H28N2O2/c1-2-10-16-25(15-9-1,23-26-21(17-28-23)19-11-5-3-6-12-19)24-27-22(18-29-24)20-13-7-4-8-14-20/h3-8,11-14,21-22H,1-2,9-10,15-18H2 |
InChI Key |
RUJBMFGGHJDJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.